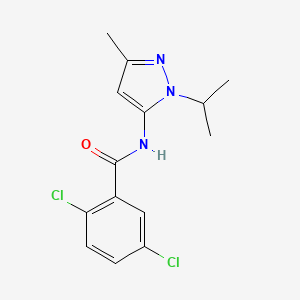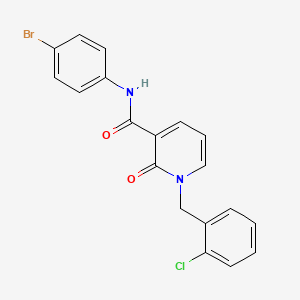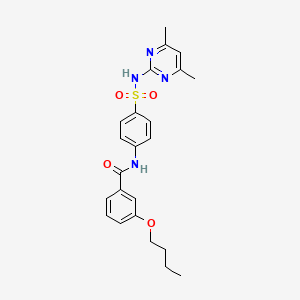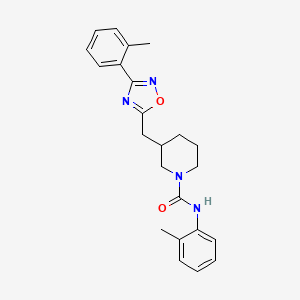
2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide" is a derivative of benzamide with potential biological and medicinal applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives with various substitutions on the pyrazole ring and their biological activities. These papers can help infer the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the use of starting materials such as antipyrine or other pyrazole-containing compounds. For example, the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug . This suggests that the synthesis of "this compound" could similarly involve the functionalization of a pyrazole precursor followed by coupling with a chlorinated benzoyl chloride.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by spectroscopic methods and X-ray crystallography. For instance, the X-ray structure characterization of two antipyrine derivatives revealed that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by hydrogen bonds and π-interactions . These findings can be extrapolated to predict that "this compound" may also exhibit similar crystalline properties and intermolecular interactions.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the biological evaluation of similar compounds, which implies that they can interact with biological targets such as enzymes . This interaction is a form of chemical reaction that can be crucial for the compound's potential as a drug.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of halogen substituents, as seen in the compound "this compound," can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetics. The papers discuss the biological activities of similar compounds, suggesting that they have the potential to bind nucleotide protein targets and modulate biological pathways such as autophagy . These activities are directly related to the compounds' chemical properties.
科学的研究の応用
Intermolecular Interactions and Structural Analysis
Research on antipyrine-like derivatives, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, has shed light on their intermolecular interactions, including hydrogen bonding and π-interactions, which are crucial for the stabilization of molecular assemblies. This insight is beneficial for the design of new compounds with specific properties and applications (Saeed et al., 2020).
Antiviral and Antitumor Activity
Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiavian influenza virus activity. This finding highlights the potential of similar compounds in developing antiviral drugs, especially against strains such as H5N1 (Hebishy et al., 2020). Additionally, benzothiazole derivatives, including compounds structurally related to 2,5-dichloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide, have been synthesized and evaluated for their potent antitumor agents, demonstrating significant inhibitory effects on tumor growth (Yoshida et al., 2005).
Antimicrobial Applications
The synthesis and in vitro antimicrobial screening of novel series of 2-azetidinone derivatives, integrated with quinoline, pyrazole, and benzofuran moieties, indicate the antimicrobial potential of these compounds. Their activity against pathogenic bacteria such as S. aureus and E. coli suggests the importance of exploring similar compounds for antimicrobial drug development (Idrees et al., 2020).
Molecular Interaction Studies
Investigations into the molecular interactions of cannabinoid receptor antagonists, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provide insights into the binding interactions and conformational preferences of these compounds. This research is pivotal for understanding receptor-ligand interactions and designing receptor-specific drugs (Shim et al., 2002).
特性
IUPAC Name |
2,5-dichloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-8(2)19-13(6-9(3)18-19)17-14(20)11-7-10(15)4-5-12(11)16/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCVAFHFWPBUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide](/img/structure/B3010672.png)
![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide](/img/structure/B3010675.png)
![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)









![3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide](/img/structure/B3010694.png)